molecular formula C14H26N2O5 B1278573 DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate CAS No. 261507-84-0

DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate

Cat. No.: B1278573
CAS No.: 261507-84-0
M. Wt: 302.37 g/mol
InChI Key: WUMWHTXGFGFRLV-UHFFFAOYSA-N
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Description

DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a dihydropyrimidine core with tert-butyl ester groups and a hydroxyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidine derivatives.

    Substitution: The tert-butyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the tert-butyl ester groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the dihydropyrimidine ring can produce a tetrahydropyrimidine derivative.

Scientific Research Applications

DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anti-cancer properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • DI-Tert-butyl 5-hydroxy-2,4-dihydropyrimidine-1,3-dicarboxylate
  • DI-Tert-butyl 5-hydroxy-6-methyl-2,4-dihydropyrimidine-1,3-dicarboxylate
  • DI-Tert-butyl 5-hydroxy-2-thioxo-4,6-dihydropyrimidine-1,3-dicarboxylate

Uniqueness

DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate is unique due to its specific substitution pattern and the presence of the hydroxyl group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds. For example, the hydroxyl group can participate in hydrogen bonding, which can affect the compound’s interaction with biological targets and its solubility in different solvents.

Properties

IUPAC Name

ditert-butyl 5-hydroxy-1,3-diazinane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-7-10(17)8-16(9-15)12(19)21-14(4,5)6/h10,17H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMWHTXGFGFRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN(C1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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